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molecular formula C6H7N3O2 B186383 2-Amino-6-methyl-3-nitropyridine CAS No. 21901-29-1

2-Amino-6-methyl-3-nitropyridine

Cat. No. B186383
M. Wt: 153.14 g/mol
InChI Key: LCJXSRQGDONHRK-UHFFFAOYSA-N
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Patent
US05223499

Procedure details

8.5 g of this mixture of 2-amino-6-methyl-3-nitropyridine and 2-amino-6-methyl-5-nitropyridine was dissolved in H2SO4 (100 mL) at 0° C. and HNO3 (2.74 mL, d=1.49) was added drop-wise over 10 min. After complete addition, the mixture was warmed to 50° C. for 90 min., cooled, then poured onto 200 g of ice. The residue was collected by filtration and washed with cold H2O (2×50 mL) to give 2-amino-6-methyl-3,5-dinitropyridine as a yellow solid.
[Compound]
Name
mixture
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
2.74 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([CH3:11])[N:3]=1.NC1C=CC([N+:19]([O-:21])=[O:20])=C(C)N=1.[N+]([O-])(O)=O>OS(O)(=O)=O>[NH2:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([N+:19]([O-:21])=[O:20])=[C:4]([CH3:11])[N:3]=1

Inputs

Step One
Name
mixture
Quantity
8.5 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=CC=C1[N+](=O)[O-])C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
100 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
2.74 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice
Quantity
200 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The residue was collected by filtration
WASH
Type
WASH
Details
washed with cold H2O (2×50 mL)

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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